molecular formula C23H21NO3 B11544641 Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate

Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate

Cat. No.: B11544641
M. Wt: 359.4 g/mol
InChI Key: UXLPGVYGWKJLDT-UHFFFAOYSA-N
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Description

Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate is an organic compound that features a complex structure with multiple aromatic rings and functional groups It contains a benzyl group, a phenyl group, and an ester linkage, making it a versatile molecule in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate typically involves the esterification of 3-phenyl-3-[(phenylcarbonyl)amino]propanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-phenyl-3-[(phenylcarbonyl)amino]propanoic acid+benzyl alcoholacid catalystBenzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate+water\text{3-phenyl-3-[(phenylcarbonyl)amino]propanoic acid} + \text{benzyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-phenyl-3-[(phenylcarbonyl)amino]propanoic acid+benzyl alcoholacid catalyst​Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often employed.

Major Products Formed

    Oxidation: Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoic acid.

    Reduction: Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and amide formation reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The ester and amide functional groups allow it to participate in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl benzoate: Similar structure but lacks the amide group.

    Phenylpropanoic acid: Similar backbone but lacks the ester and benzyl groups.

    Benzyl 3-phenylpropanoate: Similar structure but lacks the amide group.

Uniqueness

Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate is unique due to its combination of ester and amide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

benzyl 3-benzamido-3-phenylpropanoate

InChI

InChI=1S/C23H21NO3/c25-22(27-17-18-10-4-1-5-11-18)16-21(19-12-6-2-7-13-19)24-23(26)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,24,26)

InChI Key

UXLPGVYGWKJLDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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